REACTION_SMILES
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[C:33]([O:34][CH2:35][CH3:36])(=[O:37])[CH3:38].[CH2:27]1[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10]([NH2:13])[cH:11][cH:12]1.[CH3:20][C:21](=[O:22])[O:23][C:24](=[O:25])[CH3:26].[O:39]1[CH2:40][CH2:41][CH2:42][CH2:43]1.[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10]([NH:13][C:21]([CH3:20])=[O:22])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(N)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(NC(C)=O)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |